molecular formula C24H25N3O8 B4547859 3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 3,4,5-TRIMETHOXYBENZOATE

3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 3,4,5-TRIMETHOXYBENZOATE

Cat. No.: B4547859
M. Wt: 483.5 g/mol
InChI Key: ONNQWNVZQGUTKT-UHFFFAOYSA-N
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Description

3-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-hydroxypropyl 3,4,5-trimethoxybenzoate: is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzamido group, a dihydropyrimidinone ring, a hydroxypropyl chain, and a trimethoxybenzoate moiety

Scientific Research Applications

Chemistry

In chemistry, 3-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-hydroxypropyl 3,4,5-trimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural complexity allows it to interact with various biological targets, providing insights into biochemical pathways and mechanisms.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-hydroxypropyl 3,4,5-trimethoxybenzoate typically involves a multi-step process:

    Formation of the Benzamido Group: The initial step involves the acylation of a suitable amine with benzoyl chloride to form the benzamido group.

    Construction of the Dihydropyrimidinone Ring: This step involves the cyclization of an appropriate precursor, such as an amidine or urea derivative, under acidic or basic conditions to form the dihydropyrimidinone ring.

    Attachment of the Hydroxypropyl Chain: The hydroxypropyl chain is introduced through an alkylation reaction, typically using an epoxide or a halohydrin as the alkylating agent.

    Formation of the Trimethoxybenzoate Moiety: The final step involves the esterification of the hydroxypropyl intermediate with 3,4,5-trimethoxybenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl chain, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrimidinone ring or the benzamido group, potentially forming alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or neutral conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-hydroxypropyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-hydroxypropyl benzoate
  • 3-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-hydroxypropyl 4-methoxybenzoate
  • 3-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-hydroxypropyl 3,4-dimethoxybenzoate

Uniqueness

The uniqueness of 3-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-hydroxypropyl 3,4,5-trimethoxybenzoate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trimethoxybenzoate moiety, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-(4-benzamido-2-oxopyrimidin-1-yl)-2-hydroxypropyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O8/c1-32-18-11-16(12-19(33-2)21(18)34-3)23(30)35-14-17(28)13-27-10-9-20(26-24(27)31)25-22(29)15-7-5-4-6-8-15/h4-12,17,28H,13-14H2,1-3H3,(H,25,26,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNQWNVZQGUTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(CN2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 3,4,5-TRIMETHOXYBENZOATE
Reactant of Route 2
Reactant of Route 2
3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 3,4,5-TRIMETHOXYBENZOATE
Reactant of Route 3
Reactant of Route 3
3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 3,4,5-TRIMETHOXYBENZOATE
Reactant of Route 4
3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 3,4,5-TRIMETHOXYBENZOATE
Reactant of Route 5
Reactant of Route 5
3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 3,4,5-TRIMETHOXYBENZOATE
Reactant of Route 6
3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 3,4,5-TRIMETHOXYBENZOATE

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